

A Technical Guide to 2-Azidobutane: Properties and Synthesis

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Compound of Interest

Compound Name: 2-azidobutane

Cat. No.: B6176771

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for **2-azidobutane**, a useful building block in organic synthesis. The information is intended for professionals in research and development who require detailed technical data and experimental procedures.

Core Chemical and Physical Properties

2-Azidobutane, also known as sec-butyl azide, is an organic azide with the chemical formula $C_4H_9N_3$.^[1] Its properties are summarized in the tables below. Please note that while computed values are available, experimentally determined data for some properties are not readily available in the literature.

Table 1: Chemical Identifiers of 2-Azidobutane

Identifier	Value
CAS Number	53372-19-3[1][2]
Molecular Formula	C4H9N3[1]
Molecular Weight	99.13 g/mol [1]
IUPAC Name	2-azidobutane[1]
InChI Key	WOAFFPVHLXPFEG-UHFFFAOYSA-N[2]
SMILES	CCC(C)N=[N+]=[N-][1]

Table 2: Physicochemical Properties of 2-Azidobutane (Computed)

Property	Value
XLogP3	2.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Exact Mass	99.0796473 g/mol
Monoisotopic Mass	99.0796473 g/mol
Topological Polar Surface Area	45.9 Å²
Heavy Atom Count	7
Complexity	82.9

Note: The data in Table 2 are computed properties sourced from PubChem and may differ from experimental values.

Experimental Protocols

Synthesis of 2-Azidobutane

The synthesis of **2-azidobutane** is typically achieved through a nucleophilic substitution reaction where a suitable leaving group in a butane derivative is displaced by an azide ion. A common precursor is 2-chlorobutane.

Reaction:

Materials:

- 2-chlorobutane
- Sodium azide (NaN_3)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

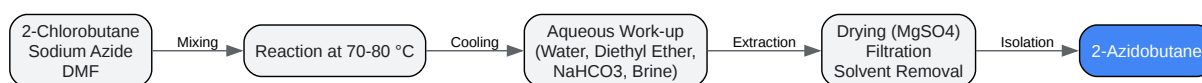
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobutane (1.0 equivalent) in anhydrous dimethylformamide.

- Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents).
- Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3x).
 - Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield crude **2-azidobutane**.
 - The crude product can be further purified by fractional distillation under reduced pressure.

Safety Precautions: Organic azides can be explosive, especially at elevated temperatures or in the presence of strong acids. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

Mandatory Visualizations

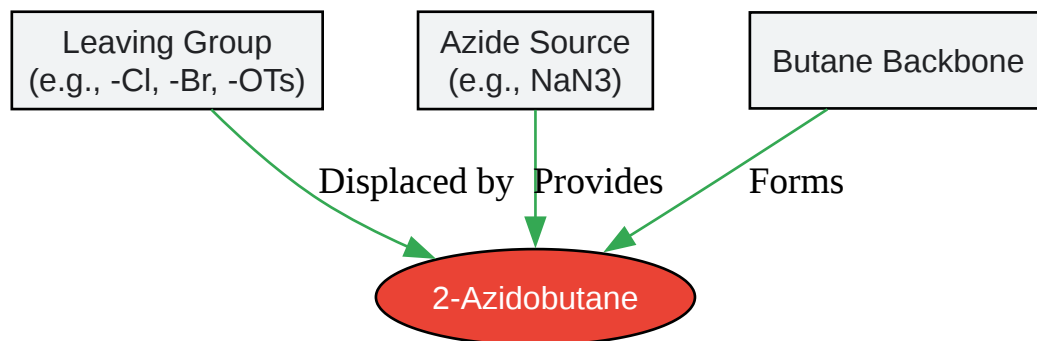
Synthesis Workflow for 2-Azidobutane



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Caption: A generalized workflow for the synthesis of **2-azidobutane**.

Logical Relationship of Precursors to Product



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Caption: Key components leading to the formation of **2-azidobutane**.

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References

- 1. 2-Azidobutane | C₄H₉N₃ | CID 13257195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-azidobutane | 53372-19-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Azidobutane: Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6176771#cas-number-and-chemical-properties-of-2-azidobutane]

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